molecular formula C15H23BO2 B1322715 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-89-0

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1322715
CAS RN: 325142-89-0
M. Wt: 246.15 g/mol
InChI Key: ORRCXIHAXGJPNU-UHFFFAOYSA-N
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Description

The compound 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of the dioxaborolane family. Dioxaborolanes are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-boron bonds which are essential in the synthesis of organoboron compounds used in pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of related dioxaborolane compounds often involves the reaction of boronic esters with appropriate organic ligands. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was described using a continuous-flow and distillation process from trimethylsilylpropyne and isopropyl pinacol borate . These methods highlight the versatility and adaptability of dioxaborolane synthesis to various functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of dioxaborolanes is characterized by a boron atom that is typically tetracoordinated, forming a five-membered ring with two oxygen atoms and two carbon atoms. The X-ray diffraction study of a phenylsulfonyl substituted dioxaborolane revealed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, suggesting a stable molecular structure . The crystal structure of another derivative, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showed a tetracoordinated boron atom with a B-N distance indicating the formation of an inner trioxoammoniumborate .

Chemical Reactions Analysis

Dioxaborolanes are reactive intermediates in organic synthesis. They can participate in various chemical reactions, including hydroboration, Suzuki coupling, and others that involve the formation of C-B bonds. The reactivity of these compounds is influenced by the substituents on the boron atom and the surrounding organic framework. For instance, the phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, demonstrating the potential for dioxaborolanes to be used in analytical chemistry as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolanes are largely determined by their molecular structure and substituents. For example, the air-stable tetrakis(2,4,6-triisopropylphenyl)disilene, although not a dioxaborolane, shows the impact of bulky substituents on the stability of the compound in the presence of air . This principle can be extrapolated to dioxaborolanes, where the steric hindrance provided by substituents can enhance stability. The solubility, boiling points, and melting points of these compounds can vary widely and are crucial for their application in synthesis and material science.

Scientific Research Applications

Synthesis and Production

The compound is utilized in preparative synthesis, particularly in continuous flow processes. Fandrick et al. (2012) detailed a scalable process for the preparation of a structurally related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, which shares the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. They discussed challenges such as borolane “ate” equilibration and protonolysis in typical aqueous workups and batch processes. To address these, a continuous-flow and distillation process was developed, efficiently producing significant quantities of the key propargylation reagent (Fandrick et al., 2012).

Material Synthesis

The compound has been used in the synthesis of novel derivatives with potential applications in materials science. Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. They developed a one-pot protocol transformation and used this methodology to synthesize boron-containing resveratrol analogues. These derivatives are potential intermediates for synthesizing conjugated polyene as new materials for Liquid Crystal Display (LCD) technology. Additionally, the biological testing of these compounds for potential therapeutic applications in neurodegenerative diseases is underway (Das et al., 2015).

Drug Synthesis and Biological Studies

The compound has been used in the synthesis of biologically active molecules. For instance, Das et al. (2011) described the synthesis of a library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. They reported that some of these derivatives, including BF102 and BF175, exhibited lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. BF102 also inhibited cholesterol biosynthesis, indicating its potential as a lead for the next generation of lipid-lowering drugs (Das et al., 2011).

Chemical Research and Reactions

The compound is instrumental in chemical research, particularly in reactions involving boronic and borinic acid derivatives. Hawkins et al. (2008) explored the synthesis of aryl boronic esters using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate). They found that gentle heating of crude reaction mixtures led to equilibration, resulting in the borinic esters as the sole product. This novel equilibration can streamline boronic ester syntheses by reducing the need for cryogenic conditions or large excesses of reagents (Hawkins et al., 2008).

Safety and Hazards

The safety data sheet for “2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available in the search results. Therefore, the specific safety and hazards associated with this compound are not known .

Mechanism of Action

Target of Action

The primary target of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ISOPROPYLPHENYLBORONIC ACID, PINACOL ESTER, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

These compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by exposure to air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the SM cross-coupling reaction is carried out .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCXIHAXGJPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623707
Record name 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325142-89-0
Record name 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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